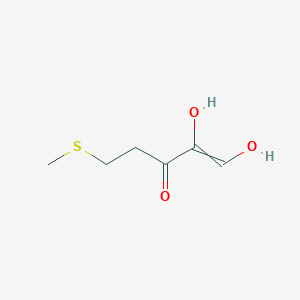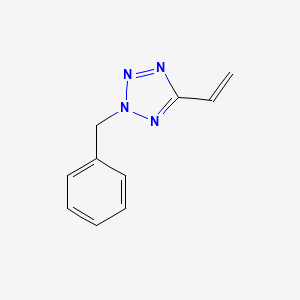
2-Benzyl-5-ethenyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-ethenyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-ethenyl-2H-tetrazole typically involves the reaction of benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the use of benzyl chloride and sodium azide in the presence of a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and ethenyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-5-ethenyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Substituted Tetrazoles: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share similar structural features but differ in their substituents.
Tetrazole Derivatives: Other derivatives like 2-methyl-5-ethenyl-2H-tetrazole and 2-phenyl-5-ethenyl-2H-tetrazole.
Uniqueness
2-Benzyl-5-ethenyl-2H-tetrazole is unique due to its specific benzyl and ethenyl substituents, which impart distinct chemical and biological properties.
Properties
CAS No. |
142142-75-4 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-benzyl-5-ethenyltetrazole |
InChI |
InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
OCQNQZKXFDBWQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
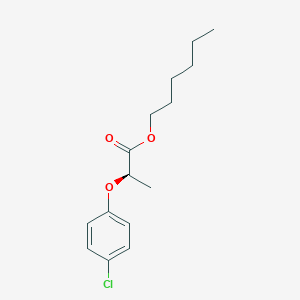
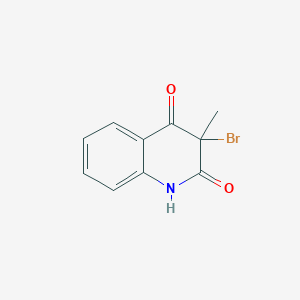
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
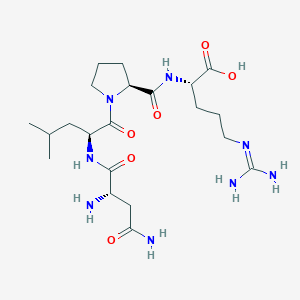
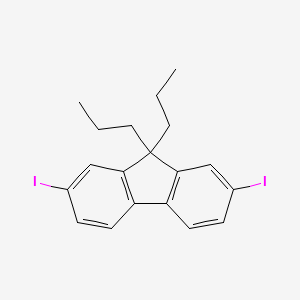

![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
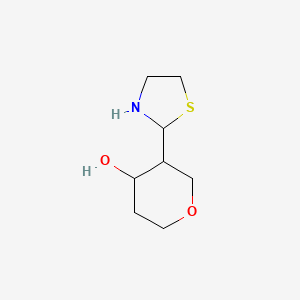
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
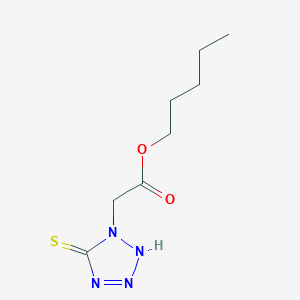
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
